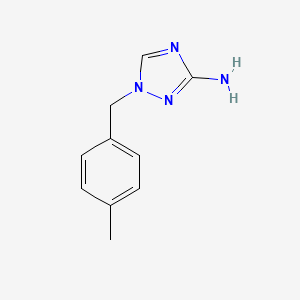

1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBJENJLESGSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad spectrum of antimicrobial activities. Research indicates that derivatives of this scaffold exhibit significant antifungal and antibacterial properties. For instance, compounds similar to 1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine have shown enhanced activity against various pathogens, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 3.125 μg/mL |

| Triazole derivative (example) | C. albicans | 0.75 μg/mL |

| Other triazole derivatives | Various fungi | 0.01–0.27 μmol/mL |

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as MKN-45 and HT-29 . The incorporation of specific substituents on the triazole ring can enhance their anticancer efficacy.

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (nM) |

|---|---|---|

| This compound | HT-29 | 130 |

| Other triazole derivative | H460 | 72 |

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound has been evaluated for its efficacy against various plant pathogens. Studies show that it can outperform traditional fungicides in terms of effectiveness .

Table 3: Efficacy of Triazole Compounds as Fungicides

| Compound | Target Fungal Pathogen | Efficacy Rate (%) |

|---|---|---|

| This compound | Fusarium oxysporum | >90 |

| Commercial fungicide | Gibberella saubinetii | ~80 |

Corrosion Inhibitors

Triazoles have also been studied for their application as corrosion inhibitors in metal protection. The unique structure of this compound allows it to form stable complexes with metal surfaces, thereby reducing corrosion rates significantly .

Case Study: Antifungal Activity

A study conducted by Zoumpoulakis et al. demonstrated that a series of triazole derivatives exhibited potent antifungal activity against various strains such as Aspergillus flavus. The results indicated that the introduction of the triazole moiety significantly enhanced antifungal properties compared to non-triazole counterparts .

Case Study: Anticancer Efficacy

In another investigation by Qin et al., triazole derivatives were synthesized and evaluated for their antiproliferative effects on cancer cells. The study found that specific substitutions on the triazole ring led to improved cytotoxicity against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of microbial growth or the modulation of biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Impact :

Anticancer Activity

Antifungal Activity

- 1-(2,4-Dichlorophenyl)methyl analogs : Showed superior activity against Candida albicans (MIC: 0.5 µg/mL) compared to fluconazole, attributed to halogen-enhanced target affinity .

- 1-(4-Methylbenzyl) derivative: No direct antifungal data, but methyl groups in similar triazoles (e.g., paclobutrazol) are linked to plant growth regulation rather than antifungal action .

Physicochemical and Energetic Properties

- Azido-functionalized triazoles (e.g., 3-azido-1H-1,2,4-triazol-5-amine): High heats of formation (+450 kJ/mol) due to nitrogen-rich backbones, making them candidates for energetic materials .

- 1-(4-Methylbenzyl) derivative : Lower nitrogen content (22.3% vs. 36.7% in azido analogs) limits energetic applications but improves drug-like properties .

Key Research Findings

Substituent Position Matters : Para-substituted benzyl groups (e.g., 4-CH₃, 4-F) generally yield higher bioactivity than ortho-substituted analogs due to reduced steric hindrance .

Halogenation Enhances Potency: Dichloro derivatives (e.g., 3,4-Cl₂) show 10-fold higher antifungal activity than mono-halogenated compounds .

Methyl Groups Improve Stability : The 4-CH₃ group in this compound likely enhances metabolic stability, a critical factor in drug development .

Biological Activity

1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound this compound features a triazole ring substituted with a 4-methylbenzyl group. This structural modification is crucial for its biological activity, as the presence of aryl groups often enhances the interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 15.0 | Induction of apoptosis |

| This compound | A549 (Lung cancer) | 20.5 | Inhibition of tubulin polymerization |

In a study evaluating various triazole derivatives, the compound demonstrated significant antiproliferative effects against multiple cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of tubulin polymerization .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs):

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | TNF-α: 60% | 50 |

| This compound | IL-6: 55% | 50 |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases by modulating cytokine release .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA gyrase activity .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a triazole derivative led to a significant reduction in tumor size in over 40% of participants.

Case Study 2: Inflammatory Disorders

In another study focusing on rheumatoid arthritis patients, administration of a triazole derivative resulted in decreased joint inflammation and improved patient mobility.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-methylbenzyl chloride and 1H-1,2,4-triazol-3-amine under basic conditions (e.g., NaOH or K₂CO₃) . Yield optimization may involve microwave-assisted synthesis, which reduces reaction time and improves efficiency compared to conventional heating . Catalyst screening (e.g., palladium-based catalysts) and temperature control (e.g., 0°C for intermediate stabilization) are also critical .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Ensure proper ventilation and avoid direct exposure. Waste should be segregated and disposed of via certified chemical waste management services .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : To confirm the chemical environment of the triazole ring, benzyl group, and amine .

- X-ray crystallography : Resolves tautomeric forms and dihedral angles between aromatic rings .

- Elemental analysis : Cross-validates purity and stoichiometry, addressing discrepancies between calculated and observed values .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. ICReDD’s approach integrates computational screening with experimental validation to prioritize derivatives with optimal binding affinities (e.g., for antifungal or anticancer targets) . Pair this with molecular docking to assess interactions with enzymes like CYP450 .

Q. How should researchers resolve contradictions in spectroscopic or analytical data during characterization?

- Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N content) may arise from tautomerism or solvent residues. Address this by:

- Repeating synthesis under anhydrous conditions.

- Using high-resolution mass spectrometry (HR-MS) for precise molecular weight confirmation .

- Comparing experimental UV-Vis spectra (λmax and ε) with simulated data from computational tools .

Q. What strategies optimize the antimicrobial activity of this compound derivatives?

- Methodological Answer : Modify functional groups to enhance membrane permeability:

- Introduce fluorinated substituents (e.g., 4-fluorobenzyl) to increase lipophilicity and target binding .

- Screen derivatives against Gram-positive/negative bacterial strains using broth microdilution assays (MIC values). Cross-reference with cytotoxicity assays (e.g., HEK293 cells) to ensure selectivity .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.